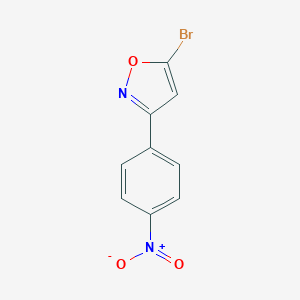
5-Bromo-3-(4-nitrophenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is a chemical compound that has gained significant attention in scientific research. Its unique properties make it an ideal candidate for use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cancer cell growth and proliferation, as well as the suppression of inflammatory responses.
Effets Biochimiques Et Physiologiques
5-Bromo-3-(4-nitrophenyl)-1,2-oxazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its anti-inflammatory and analgesic properties. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is its potent antitumor activity against a range of cancer cell lines. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions. However, one limitation of using 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole in lab experiments is its potential toxicity, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole. One area of interest is the development of more potent and selective analogs that can target specific cancer cell types. Additionally, further studies are needed to better understand the mechanism of action of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole and its potential applications in the treatment of inflammatory conditions. Finally, more research is needed to evaluate the safety and efficacy of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole in animal models and clinical trials.
In conclusion, 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is a promising compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. Its unique properties make it an ideal candidate for use in the treatment of cancer and inflammatory conditions. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole involves a multi-step process that includes the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with 5-bromo-2-amino-1,3-oxazole to form 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity.
Applications De Recherche Scientifique
5-Bromo-3-(4-nitrophenyl)-1,2-oxazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Propriétés
Numéro CAS |
142598-84-3 |
|---|---|
Nom du produit |
5-Bromo-3-(4-nitrophenyl)-1,2-oxazole |
Formule moléculaire |
C9H5BrN2O3 |
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
5-bromo-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
Clé InChI |
BQVVMOLKUANHAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=NOC(=C2)Br)[N+](=O)[O-] |
Synonymes |
5-BROMO-3-(4-NITROPHENYL)ISOXAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



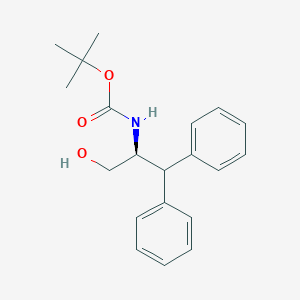
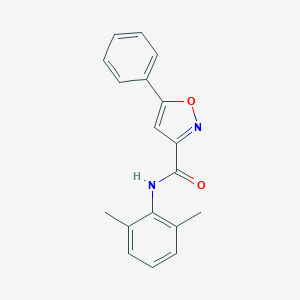
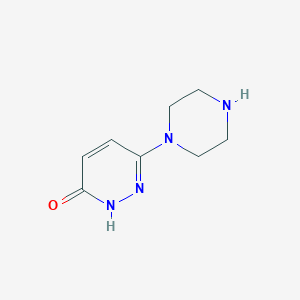
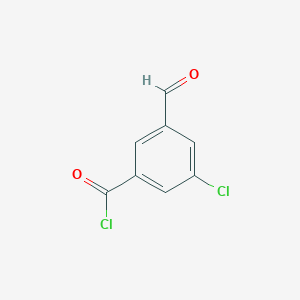
![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)
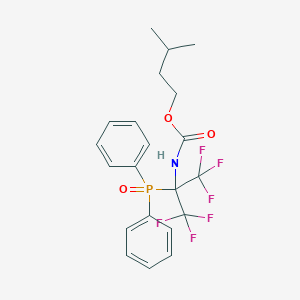
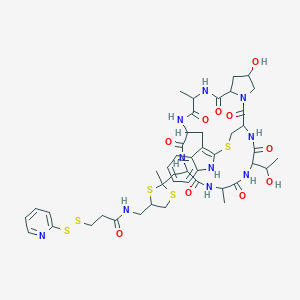
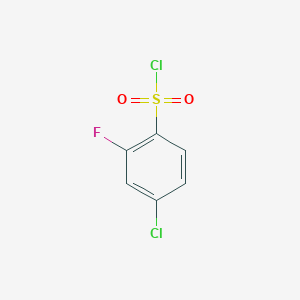
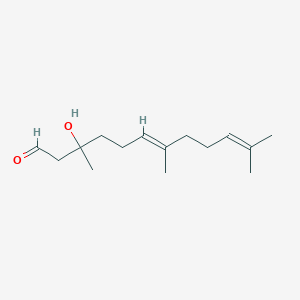
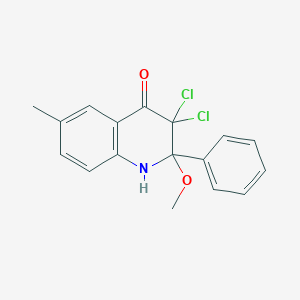
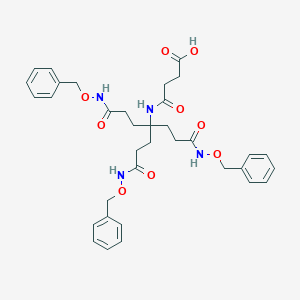
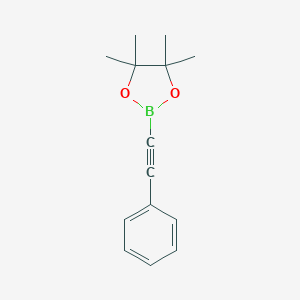
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)